molecular formula C27H29N5O4 B2848183 5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326807-79-7

5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2848183
CAS RN: 1326807-79-7
M. Wt: 487.56
InChI Key: RVMRJFNEVPEBHC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a furan ring, a piperazine ring, and a pyrazolo[1,5-a]pyrazin-4-one ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyrazolo[1,5-a]pyrazin-4-one is a bicyclic compound that contains a pyrazole ring fused with a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, piperazine ring, and pyrazolo[1,5-a]pyrazin-4-one ring would each contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the nitrogen atoms in the piperazine ring could potentially make the compound basic .

Scientific Research Applications

Catalytic Organic Synthesis

This compound emerges from a novel approach that integrates biomass catalytic conversion with organic synthesis techniques . Here’s how it happens:

Antibacterial Activity

While our compound hasn’t been directly tested, recent advances in furan derivatives include the synthesis of nitrofurantoin analogues . Unfortunately, these analogues were biologically inert against Staphylococcus aureus and Streptococcus faecium .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would likely involve further studies to better understand its properties and potential applications. This could include more detailed studies on its synthesis, chemical reactions, mechanism of action, and safety and hazards .

properties

IUPAC Name

5-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O4/c1-19(2)20-5-7-21(8-6-20)22-18-23-26(34)30(15-16-32(23)28-22)10-9-25(33)29-11-13-31(14-12-29)27(35)24-4-3-17-36-24/h3-8,15-17,19,22-23,28H,9-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIXBHUHEQHFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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